2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-16-8-2-13(3-9-16)12-18(22)20-15-6-4-14(5-7-15)17-10-11-19-21-17/h2-11H,12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQWYRJJZVHZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclization
Hydrazine reacts with β-keto esters or α,β-unsaturated ketones to form pyrazole rings. For example:
Iodine-Mediated Cyclization
In a patent-published method, iodine and NaOH facilitate cyclization between 1-(2-pyridyl)ethanone and substituted pyridin-2-amines at 110°C. This approach achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid overhalogenation.
Amide Bond Formation: Critical Coupling Strategies
The acetamide linkage is constructed using classical and modern coupling techniques.
Schotten-Baumann Reaction
Carbodiimide-Mediated Coupling
EDCI/HOBt is employed for solvent-based coupling under inert atmospheres:
Palladium-Catalyzed Arylation
Aryl halides undergo coupling with pyrazole-containing amines via Buchwald-Hartwig amination:
-
Catalyst : Pd2(dba)3/XantPhos.
Alternative Pathways: Functional Group Interconversion
Reductive Amination
BH3-Me2S reduces intermediate imines to secondary amines, though this method is less common for acetamides.
Nucleophilic Substitution
2-Chloro-N-(4-methoxyphenyl)acetamide reacts with 4-(1H-pyrazol-3-yl)phenol under basic conditions (K2CO3, acetone, reflux).
Spectroscopic Characterization and Validation
Key analytical data for the target compound include:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | Rapid, low-cost | Sensitivity to hydrolysis | 60–70 |
| EDCI/HOBt | High efficiency | Requires anhydrous conditions | 75–80 |
| Palladium Catalysis | Tolerates diverse substituents | High catalyst cost | 55–60 |
| Nucleophilic Substitution | Mild conditions | Limited substrate availability | 61 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, in exhibiting anticancer properties. Pyrazole compounds are known for their ability to inhibit tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, research indicates that similar compounds have demonstrated effectiveness against various cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .
Antimicrobial Activity
Another significant application is in the field of antimicrobial research. Compounds containing pyrazole rings have been reported to exhibit antimicrobial activities against a variety of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with essential metabolic processes .
Building Block in Synthesis
2-(4-Methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for the development of more complex molecules . For example, it can be utilized in the synthesis of novel pyrazole-based ligands for coordination chemistry.
Photodynamic Therapy
Recent advancements have explored the use of pyrazole derivatives in photodynamic therapy (PDT). The compound can be modified to enhance its light-absorbing properties, allowing it to generate reactive oxygen species upon irradiation. This property is particularly beneficial for targeting cancer cells while minimizing damage to surrounding healthy tissues .
Development of Functional Materials
The unique electronic properties of 2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. Its ability to form stable films with good charge transport properties is being investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells .
Coordination Chemistry
The compound's ability to act as a ligand in coordination chemistry has been explored extensively. Its nitrogen-containing heterocyclic structure allows it to coordinate with various metal ions, forming stable complexes that can be used in catalysis or as sensors for detecting metal ions in environmental samples .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Pyrazole vs. Triazole/Oxadiazole : The pyrazole ring in the target compound enables hydrogen bonding via its NH group, whereas triazole or oxadiazole derivatives (e.g., ) exhibit stronger π-stacking due to additional nitrogen atoms.
- Substituent Effects : The 4-methoxyphenyl group improves solubility compared to halogenated analogs (e.g., dichlorophenyl in ). Chlorobenzyl or trifluoromethyl groups () enhance lipophilicity and metabolic stability.
Comparison of Yields :
- The dichlorophenyl analog in was synthesized in high purity (m.p. 473–475 K) via carbodiimide coupling, suggesting robust methodology for acetamides.
- Oxadiazole derivatives (e.g., ) require harsher conditions (reflux with piperidine), leading to moderate yields (~67%) due to side reactions.
Crystallography and Intermolecular Interactions
The target compound’s crystal structure is expected to exhibit hydrogen-bonded dimers via N–H···O interactions, similar to the R²²(10) motif observed in dichlorophenylacetamide . Key differences include:
Biological Activity
2-(4-Methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, a compound featuring both methoxy and pyrazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its pharmacological significance.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a methoxy group attached to a phenyl ring, which is further connected to a pyrazole derivative.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide are summarized below.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrazole derivatives, including those structurally related to our compound. Results showed significant inhibition against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.30 - 0.35 μg/mL |
| Pseudomonas aeruginosa | 0.40 - 0.45 μg/mL |
The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
In vitro studies have shown that compounds with similar pyrazole structures can inhibit pro-inflammatory cytokines. The mechanism often involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory markers such as TNF-α and IL-6.
Anticancer Activity
Preliminary investigations into the anticancer properties of related compounds have revealed promising results. For instance, derivatives have shown cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 7.5 |
| A549 (lung cancer) | 6.2 |
These studies suggest that the incorporation of methoxy and pyrazole groups enhances anticancer activity .
The biological activity of 2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It could modulate receptors associated with pain and inflammation, contributing to its anti-inflammatory effects.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells.
Case Studies
Several case studies have explored the pharmacological potential of pyrazole derivatives:
- Study A : Investigated the effect of a related compound on inflammatory bowel disease models, showing reduced inflammation markers and improved histopathological scores.
- Study B : Assessed the anticancer efficacy in xenograft models where treated groups exhibited significant tumor size reduction compared to controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, and what are their key optimization parameters?
- Methodological Answer : The compound can be synthesized via amide coupling using carbodiimide-based reagents (e.g., EDC·HCl) in aprotic solvents like dichloromethane. For example, a similar acetamide derivative was prepared by reacting 2,4-dichlorophenylacetic acid with 4-aminoantipyrine in the presence of triethylamine, followed by extraction and crystallization . Key parameters include reaction temperature (optimized at 273 K to minimize side reactions), stoichiometric ratios of reactants, and purification via slow evaporation of solvents to obtain single crystals for structural validation.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve the 3D structure and identify intermolecular interactions (e.g., hydrogen-bonded dimers with R₂²(10) motifs observed in related acetamides) .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and assess conformational flexibility.
- HPLC-MS to confirm purity (>95%) and detect trace impurities .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for biological assays and non-polar solvents (e.g., chloroform) for crystallography. Stability studies should include pH-dependent degradation assays (e.g., 0.1 M HCl/NaOH buffers) and thermal analysis (TGA/DSC) to determine decomposition thresholds .
Advanced Research Questions
Q. How can computational methods improve the synthesis and functionalization of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, identifying energy barriers for amide bond formation. Reaction path search algorithms (e.g., GRRM) combined with machine learning can predict optimal conditions (solvent, catalyst) to reduce trial-and-error experimentation. This approach was validated in ICReDD’s framework for reaction design .
Q. What strategies address contradictions in reported bioactivity data for structurally related acetamides?
- Methodological Answer :
- Validate assay conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle).
- Characterize stereochemical effects : Use chiral HPLC to isolate enantiomers and test activity separately.
- Leverage molecular docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina, cross-referenced with crystallographic data .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- Flow chemistry : Continuous reactors minimize byproduct formation and improve heat/mass transfer.
- Design of Experiments (DoE) : Apply factorial design to evaluate variables (temperature, catalyst loading, solvent ratio) and identify critical parameters.
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
Q. What advanced techniques characterize electronic and steric effects of the 4-methoxyphenyl and pyrazolyl substituents?
- Methodological Answer :
- Electrostatic potential maps (ESP) derived from DFT calculations to visualize charge distribution.
- X-ray photoelectron spectroscopy (XPS) : Quantify electron density shifts at nitrogen/oxygen atoms in the pyrazole and methoxy groups.
- Torsional angle analysis : Compare experimental (XRD) and computed dihedral angles to assess steric hindrance .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles of similar acetamides?
- Methodological Answer :
- Reproduce experiments : Use standardized protocols (e.g., USP <1059> for solubility determination).
- Analyze crystallinity : Polymorph screening (e.g., slurry bridging) can reveal metastable forms with higher solubility.
- Cross-reference with logP values : Experimental (shake-flask) vs. computational (ALOGPS) logP to identify outliers due to impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
